molecular formula C17H18Cl2N2O3S B14181176 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide CAS No. 922709-23-7

3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide

Katalognummer: B14181176
CAS-Nummer: 922709-23-7
Molekulargewicht: 401.3 g/mol
InChI-Schlüssel: XXYWNEPBJTVEHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C17H18Cl2N2O3S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of dichlorobenzene, morpholine, and sulfonamide functional groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-(4-morpholinylmethyl)aniline in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C.

    Purification: The resulting intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzene moiety.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can modify the sulfonamide group.

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: This compound shares structural similarities with 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide but has additional chlorine atoms and a trichlorophenoxy group.

    3,4-Dichloro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide: This compound has a similar core structure but differs in the substituents attached to the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

922709-23-7

Molekularformel

C17H18Cl2N2O3S

Molekulargewicht

401.3 g/mol

IUPAC-Name

3,4-dichloro-N-[2-(morpholin-4-ylmethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H18Cl2N2O3S/c18-15-6-5-14(11-16(15)19)25(22,23)20-17-4-2-1-3-13(17)12-21-7-9-24-10-8-21/h1-6,11,20H,7-10,12H2

InChI-Schlüssel

XXYWNEPBJTVEHF-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.